molecular formula C12H14FN3O3 B1324966 N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide CAS No. 952182-62-6

N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

货号: B1324966
CAS 编号: 952182-62-6
分子量: 267.26 g/mol
InChI 键: KKZPSZXXEMMZPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is an organic compound that features a fluorinated nitrophenyl group and a pyrrolidinylacetamide moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.

    Acylation: The 4-fluoro-3-nitroaniline is then acylated with chloroacetyl chloride to form N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide.

    Substitution: Finally, the chloroacetamide undergoes nucleophilic substitution with pyrrolidine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 4-fluoro-3-aminophenyl-2-(pyrrolidin-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-fluoro-3-nitrophenylacetic acid and pyrrolidine.

科学研究应用

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide can act as inhibitors of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. The presence of the 4-fluoro and nitro groups may enhance the compound's binding affinity and selectivity towards mutant forms of EGFR, making it a candidate for targeted cancer therapies .

Neuropharmacology
The pyrrolidine moiety in the compound suggests potential activity on neurotransmitter systems, particularly those involving acetylcholine and dopamine. Compounds with similar structures have been investigated for their effects on cognitive function and neuroprotection, indicating that this compound could be evaluated for neuroprotective properties in models of neurodegenerative diseases .

Chemical Biology

Photoaffinity Labeling
The 4-fluoro-3-nitrophenyl group is known for its utility in photoaffinity labeling techniques. This application allows for the study of protein interactions and dynamics within biological systems. By incorporating this compound into experimental designs, researchers can elucidate the mechanisms of action of various biomolecules .

Biomolecule Immobilization
The compound's functional groups may facilitate the immobilization of biomolecules on surfaces, enhancing the development of biosensors and diagnostic tools. This application is particularly relevant in surface engineering, where controlled attachment of enzymes or antibodies can improve assay sensitivity and specificity .

Case Study 1: Anticancer Properties
In a study examining compounds targeting EGFR mutations, derivatives similar to this compound demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy against resistant cancer strains .

Case Study 2: Neuroprotective Effects
A series of experiments were conducted to assess the neuroprotective effects of compounds with pyrrolidine structures. Results indicated that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, suggesting potential applications in treating Alzheimer's disease .

作用机制

The mechanism of action of N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and nitro groups can influence its binding affinity and specificity.

相似化合物的比较

  • N-(4-Chloro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
  • N-(4-Bromo-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
  • N-(4-Methyl-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide

Comparison: N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

生物活性

N-(4-Fluoro-3-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide (commonly referred to as CFA) is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of its biological activity, including its efficacy against various pathogens, cytotoxicity profiles, and potential applications in drug development.

  • Chemical Formula : C₁₂H₁₄FN₃O₃
  • Molecular Weight : 273.26 g/mol
  • CAS Number : 952182-62-6
  • Melting Point : 105–106 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CFA, particularly against Klebsiella pneumoniae, a significant pathogen in healthcare-associated infections. The following findings summarize its biological activity:

  • Efficacy Against K. pneumoniae :
    • CFA exhibited bactericidal activity with Minimum Inhibitory Concentration (MIC) values that correlate with Minimum Bactericidal Concentration (MBC) values, indicating that the compound effectively kills the bacteria at low concentrations .
    • The ratio of MBC to MIC for CFA was found to be less than or equal to 4, categorizing it as a bactericidal agent according to Clinical and Laboratory Standards Institute (CLSI) guidelines .
  • Combination Therapy :
    • Studies exploring the synergistic effects of CFA in combination with conventional antibiotics (ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem) have shown promising results. The Fractional Inhibitory Concentration Index (FICI) was used to assess interactions:
      • Synergism : FICI ≤ 0.5
      • Additivity : 0.5 < FICI < 1
      • Indifference : 1 ≤ FICI < 4
      • Antagonism : FICI ≥ 4
    • Results indicated that CFA combined with certain antibiotics demonstrated enhanced antibacterial activity against resistant strains of K. pneumoniae .

Cytotoxicity and Safety Profile

In preliminary tests, CFA showed low cytotoxic potential, suggesting it may be a safer alternative for further development in therapeutic applications. In vitro studies indicated favorable cytotoxicity profiles compared to traditional antibiotics . The compound's safety profile is crucial for its consideration in clinical use.

Pharmacokinetic Properties

In silico analyses suggest that CFA possesses favorable pharmacokinetic properties suitable for oral administration. These findings indicate potential for further structural modifications to enhance its biological activity and bioavailability .

Summary of Findings

Property Value/Description
Chemical FormulaC₁₂H₁₄FN₃O₃
Molecular Weight273.26 g/mol
Melting Point105–106 °C
Antimicrobial ActivityEffective against K. pneumoniae
CytotoxicityLow cytotoxic potential
PharmacokineticsFavorable for oral use
Combination Therapy EfficacySynergistic effects with conventional antibiotics

Case Studies and Research Findings

  • Cordeiro et al. (2020) conducted a study on the efficacy of CFA against various strains of K. pneumoniae, demonstrating its bactericidal properties and potential for use in combination therapies with existing antibiotics .
  • Further research is warranted to explore structural modifications of CFA to enhance its biological activity and therapeutic efficacy in treating bacterial infections.

属性

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O3/c13-10-4-3-9(7-11(10)16(18)19)14-12(17)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZPSZXXEMMZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。